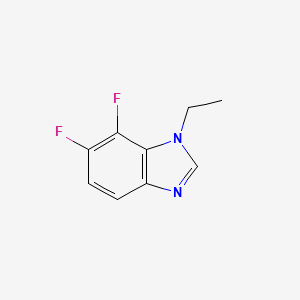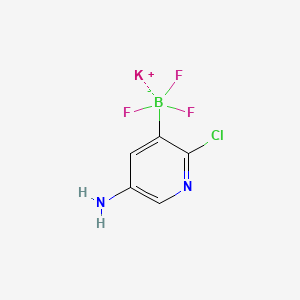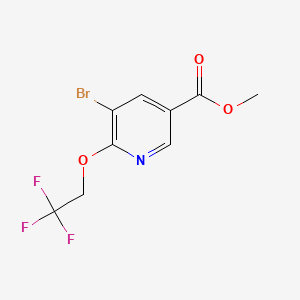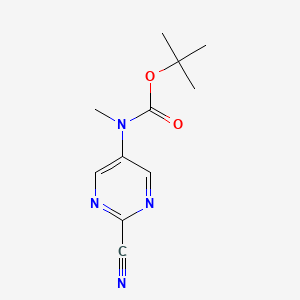
tert-butyl N-(2-cyanopyrimidin-5-yl)-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(2-cyanopyrimidin-5-yl)-N-methylcarbamate: is a chemical compound with the molecular formula C11H15N3O2 It is a derivative of pyrimidine and carbamate, featuring a tert-butyl group, a cyano group, and a methyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-cyanopyrimidin-5-yl(methyl)carbamate typically involves the reaction of 2-cyanopyrimidine with tert-butyl chloroformate and methylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general steps are as follows:
Formation of the intermediate: 2-cyanopyrimidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester intermediate.
Amination: The intermediate is then treated with methylamine to yield tert-butyl 2-cyanopyrimidin-5-yl(methyl)carbamate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group and the carbamate group.
Oxidation and Reduction: The pyrimidine ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or lithium diisopropylamide (LDA) can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution Reactions: Substituted pyrimidine derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the pyrimidine ring.
Hydrolysis: Amine and carboxylic acid derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Heterocycles: The compound is used as a building block in the synthesis of various heterocyclic compounds.
Protecting Group: The tert-butyl carbamate group can serve as a protecting group for amines in organic synthesis.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential as a pharmacophore in drug design and development.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Industry:
Agrochemicals: Potential use in the development of pesticides and herbicides.
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-cyanopyrimidin-5-yl(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the carbamate moiety can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Tert-butyl carbamate: A simpler carbamate derivative used as a protecting group for amines.
2-cyanopyrimidine: The parent compound without the carbamate and methyl groups.
Methyl carbamate: A related compound with a methyl group instead of the tert-butyl group.
Uniqueness:
Structural Complexity:
Functional Groups: The presence of both the cyano and carbamate groups allows for diverse chemical transformations and interactions.
Properties
CAS No. |
1260641-26-6 |
|---|---|
Molecular Formula |
C11H14N4O2 |
Molecular Weight |
234.259 |
IUPAC Name |
tert-butyl N-(2-cyanopyrimidin-5-yl)-N-methylcarbamate |
InChI |
InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)15(4)8-6-13-9(5-12)14-7-8/h6-7H,1-4H3 |
InChI Key |
UWVOFPGZXCQFEE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N(C)C1=CN=C(N=C1)C#N |
Synonyms |
(2-Cyano-pyriMidin-5-yl)-Methyl-carbaMic acid tert-butyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


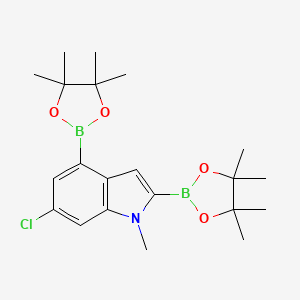
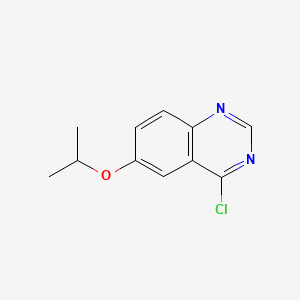
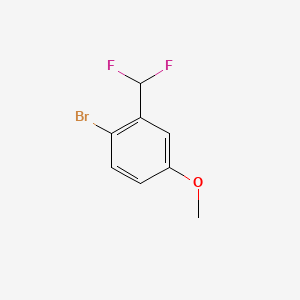

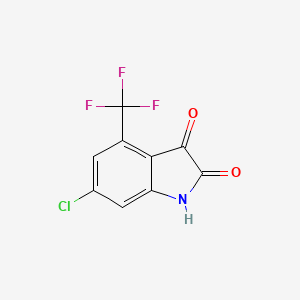
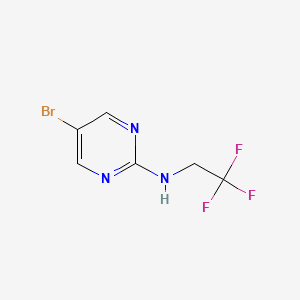

![tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate](/img/structure/B577563.png)
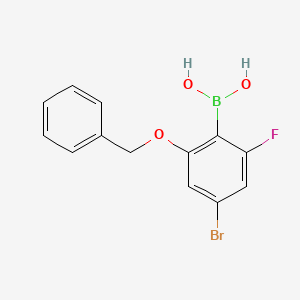
![4-(5-Methoxymethyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride](/img/structure/B577566.png)

